![molecular formula C20H19FN6O B2988268 (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine CAS No. 1251630-81-5](/img/structure/B2988268.png)

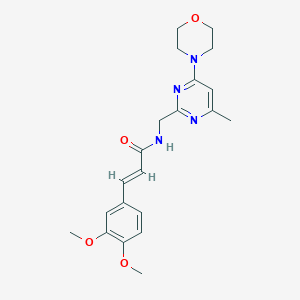

(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine is a useful research compound. Its molecular formula is C20H19FN6O and its molecular weight is 378.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of individual segments of the compound, which are then linked via multi-step organic reactions.

The initial step usually involves the formation of the triazole ring through a click reaction, where an azide reacts with an alkyne.

Following this, the oxadiazole ring is introduced, often requiring cyclization reactions under specific conditions like high temperature or the presence of a catalyst.

The final step involves attaching the dimethylamine group to the phenyl ring, typically achieved via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production scales these reactions, employing continuous flow reactors for precise temperature and pressure control.

Green chemistry principles are increasingly applied, using less toxic solvents and optimizing reaction efficiency to minimize waste.

Types of Reactions It Undergoes

Oxidation: : The phenyl group can undergo electrophilic aromatic substitution reactions.

Reduction: : The triazole and oxadiazole rings are generally resistant to reduction, but under extreme conditions, partial reductions can be observed.

Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the dimethylamine group.

Common Reagents and Conditions Used

Oxidation: : Strong oxidizing agents like potassium permanganate.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Alkyl halides for nucleophilic substitution, often in polar aprotic solvents.

Major Products Formed

Oxidation produces phenolic derivatives.

Reduction might yield partially saturated ring systems.

Substitution results in various derivatives depending on the substituents introduced.

Chemistry

Used as a building block for designing new organic materials with specific electronic properties.

Biology

Functions as a probe in biochemical assays to study enzyme interactions.

Medicine

Explored as a potential pharmacophore for developing new drugs, particularly for targeting neurological pathways.

Industry

Incorporated into polymers to enhance thermal stability and mechanical properties.

5. Mechanism of Action: The mechanism by which this compound exerts its effects is highly dependent on its specific application:

In medicinal chemistry, it binds to target proteins or enzymes, potentially altering their activity or function through interactions with the triazole and oxadiazole rings, disrupting biological pathways.

In material science, the electronic properties of the phenyl and triazole groups facilitate the conduction of electrons, influencing the behavior of materials it is integrated into.

6. Comparison with Similar Compounds: Compared to other compounds with similar functionalities:

(3-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)phenylamine: : Lacks the oxadiazole group, reducing its versatility in electronic applications.

(4-{3-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine: : Substituting the fluorobenzyl group with chlorobenzyl impacts its reactivity and binding characteristics.

Its uniqueness lies in the combination of its structural elements, which confer specific reactivity patterns and applications that set it apart from structurally similar compounds.

That should cover everything you need on (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine. Any other deep dives you’re interested in?

Propiedades

IUPAC Name |

4-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-5-4-6-16(21)11-14)19-22-20(28-24-19)15-7-9-17(10-8-15)26(2)3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFVLBJGGWLDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)

![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)

![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)